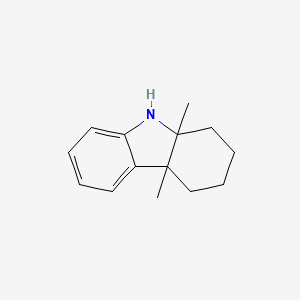
4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the carbazole core, making it a saturated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole typically involves the hydrogenation of a precursor carbazole compound. One common method involves the catalytic hydrogenation of 4A,9A-dimethyl-1H-carbazole using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-pressure hydrogenation reactors with efficient catalysts can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with functional groups such as ketones or alcohols.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Material Science: It is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways:
Electron Donation: The compound acts as an electron donor in organic electronic devices, facilitating charge transfer processes.
Biological Activity: In pharmaceuticals, it interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-(p-Tolyl)-2,3,4,4A,9,9A-hexahydro-1H-carbazole: Similar in structure but with a p-tolyl group, used in dye-sensitized solar cells.
5-(9-(p-Tolyl)-2,3,4,4A,9,9A-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde: Used in the synthesis of sensitizers for dye-sensitized solar cells.
Uniqueness
4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole is unique due to its specific hexahydro structure and dimethyl substitution, which enhance its electron-donating properties and make it suitable for various advanced applications .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4a,9a-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H19N/c1-13-9-5-6-10-14(13,2)15-12-8-4-3-7-11(12)13/h3-4,7-8,15H,5-6,9-10H2,1-2H3 |
InChI Key |
LQJJCCZSSLQQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(NC3=CC=CC=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















